molecular formula C15H29NSSn B032616 5-(Tributylstannyl)-1,3-thiazole CAS No. 157025-33-7

5-(Tributylstannyl)-1,3-thiazole

Cat. No. B032616
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(tributylstannyl)-1,3-thiazole and related compounds often involves palladium-catalyzed coupling reactions, leveraging the tributylstannyl group's ability to act as a versatile handle for further functionalization. For example, 5-(tributylstannyl)isoxazoles have been synthesized through 1,3-dipolar cycloaddition reactions of ethynyltributylstannane with nitrile oxides, highlighting the utility of tributylstannyl groups in constructing complex heterocycles (Kondo et al., 1989).

Molecular Structure Analysis

Structural analysis of these compounds often involves X-ray crystallography, spectroscopic methods, and computational chemistry techniques to elucidate their geometries and electronic structures. The presence of a tributylstannyl group adjacent to a heterocyclic core can influence the electronic properties and spatial arrangement of the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

The tributylstannyl group in these compounds serves as a precursor for various cross-coupling reactions, enabling the synthesis of a wide array of functionalized heterocycles. For instance, the conversion of 5-(tributylstannyl)isoxazoles to different arylated products through palladium-catalyzed reactions demonstrates the chemical versatility of these compounds (Kondo et al., 1989).

Scientific Research Applications

Synthesis and Coupling Reactions

5-(Tributylstannyl)-1,3-thiazole serves as a versatile reagent in the synthesis of heteroaryl compounds through palladium-catalyzed cross-coupling reactions. It has been particularly useful for converting aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles, showcasing its efficiency in coupling with electron-neutral and electron-poor substrates to achieve yields ranging from 35–93% (Bookser, 2000).

Anticancer Activity

Another significant application of derivatives related to 5-(Tributylstannyl)-1,3-thiazole is in the development of anticancer compounds. For instance, the synthesis of 5-(2′-indolyl)thiazoles and their evaluation against human cancer cell lines have shown that specific compounds within this class exhibit promising anticancer activity, highlighting their potential in chemotherapy research (Vaddula et al., 2016).

Photophysical and Electrochemical Properties

Furthermore, the synthesis and study of disk-shaped trithiazolyl-1,3,5-triazines bearing decyloxybenzene moieties, achieved via Migita-Kosugi-Stille coupling reactions involving tributyltin(thiazoles), have provided insights into the photophysical properties, redox characteristics, and self-assembly behaviors of these compounds. This research demonstrates the impact of thiazole units on enhancing fluorescence quantum yields and altering the electronic properties of the resulting materials, which could be beneficial for the development of advanced materials (Kato et al., 2018).

Synthesis of Fluoro-Pyrazoles

The palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides have been utilized to produce high yields of 5-aryl-4-fluoro-1H-pyrazoles. These reactions, under the influence of carbon monoxide, have been further adapted to yield 5-acyl-4-fluoro-1H-pyrazoles, showcasing the flexibility of 5-(tributylstannyl)-1,3-thiazole derivatives in synthetic organic chemistry (Hanamoto et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, “1-Methyl-5-(tributylstannyl)imidazole”, indicates that it is toxic if swallowed, harmful in contact with skin, and may damage fertility or the unborn child .

properties

IUPAC Name

tributyl(1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNSHUNTJWVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376847
Record name 5-(Tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tributylstannyl)-1,3-thiazole

CAS RN

157025-33-7
Record name 5-(Tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tributylstannyl)-1,3-thiazole
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Synthesis routes and methods I

Procedure details

A hexane solution of n-BuLi (4.14 mL, 10 mmol) was added dropwise to an anhydrous tetrahydrofuran solution of 5-bromothiazole (0.46 mL, 5.0 mmol) at −78° C. under nitrogen atmosphere over a period of 30 minutes, and the mixture was stirred for 1 hour. A solution of n-Bu3SnCl (1.41 mL, 5.0 mmol) in THF was then added dropwise over a period of 30 minutes at 78° C., and after stirring for 2 hours, the mixture was raised to room temperature and stirred for another hour. Three drops of a 1N HCl solution were added, and the organic layer was extracted from the aqueous layer twice with 10 mL of ether. The solvent was distilled away to yield the title compound (650 mg, 35 mL).
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Synthesis routes and methods II

Procedure details

To a solution of 5-tributylstannanyl-2-trimethylsilanylthiazole (4.0 g, 9.0 mmol) in THF is added slowly HCl (1.0N, 3 mL) and the solution is stirred at RT for 1 h. The reaction mixture is extracted with ether, washed with sat. NaHCO31 dried over anhydrous MgSO4 and concentrated to afford the title compound as a yellow oil which is used in the next step without further purification: (M+1)+=375.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 4.95 mL, 7.88 mmol) was added to a solution of 2-trimethylsilylthiazole (826 mg, 5.25 mmol) in anhydrous ether (45 mL) stirred at −78° C. under nitrogen. After 20 min, tri-n-butylstannyl chloride (2.57 g, 7.88 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue. The residue of 2-trimethylsilyl-5-tributylstannyl-thiazole was passed through a column of neutral alumina eluting with a gradient of ammoniated methanol in chloroform to give the sub-title compound as a yellow oil (1.5 g).
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